4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

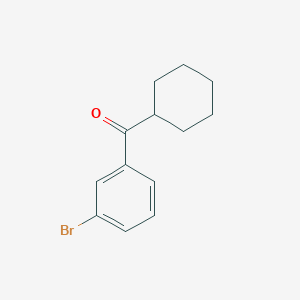

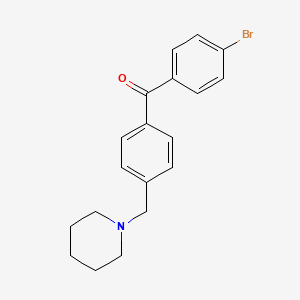

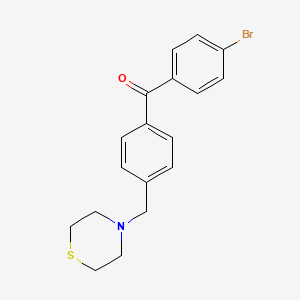

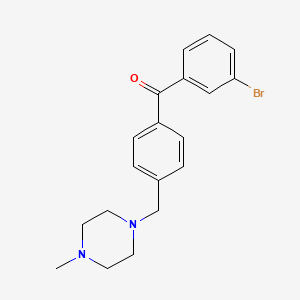

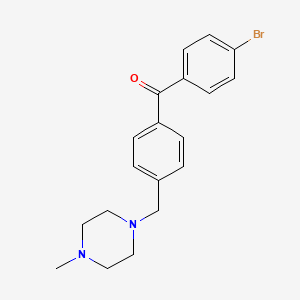

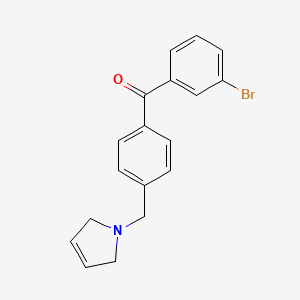

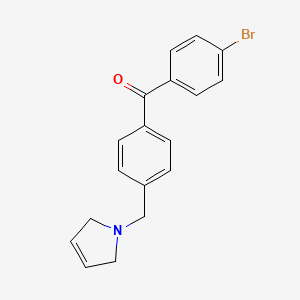

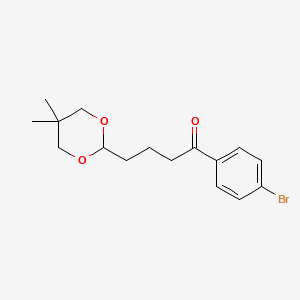

4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with the molecular formula C16H21BrO3 . It has an average mass of 341.240 Da and a monoisotopic mass of 340.067413 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone consists of a bromine atom attached to a butyrophenone group, which is further connected to a 5,5-dimethyl-1,3-dioxan-2-YL group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can be determined through experimental methods .Scientific Research Applications

- Scientific Field : Organic Chemistry .

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .

- Results : The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .

- Scientific Field : Organic Chemistry .

- Application Summary : 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one was used as a “Masked” α-Bromo-α’-Hydroxy Ketone in the Synthesis of Heterocyclic Systems .

- Methods of Application : It forms 2-imidazo [1,2- a ]pyridin-2-yl-2-propanol with 2-aminopyridine, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro [1,3]oxazolo [3,4- a ]pyrido [1,2- d ]-10-pyrazinium bromide with 2- (aminomethyl)pyridine, and the corresponding derivative of 4-hydroxyoxazolidin-2-one with 2- (3,4-dimethoxyphenyl)ethylamine .

- Results : The last product was converted by intramolecular amidoalkylation without isolation into 10b- (bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro [1,3]oxazolo [3,4- a ]isoquinolin-3-one .

Synthesis of Indole Derivatives

Synthesis of Heterocyclic Systems

- Scientific Field : Environmental Chemistry .

- Application Summary : DBDMH (1,3-Dibromo-5,5-Dimethylhydantoin), a compound similar to the one you mentioned, is widely used as a disinfectant for drinking water purification and recreational water treatment .

- Methods of Application : It is added to water systems and reacts to form hypobromous acid (HOBr), which is a potent disinfectant .

- Results : The disinfection process effectively kills various pathogens present in the water .

- Scientific Field : Organic Chemistry .

- Application Summary : DBDMH is used as a cheap and convenient alternative to NBS (N-bromosuccinimide) for the bromination of electron-rich arenes .

- Methods of Application : The bromination reaction is carried out under mild conditions without the use of a catalyst and an external oxidant .

- Results : Various sorts of alkene substrates are transformed into the corresponding 1,2-dibrominated products in good to excellent yields and exclusive diastereoselectivity .

- Scientific Field : Organic Chemistry .

- Application Summary : 1,4-Dibromo-2,5-dimethylbenzene, a compound similar to the one you mentioned, has been used in the preparation of 1,4-diformyl-2,5-dimethylbenzene .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The reaction results in the formation of 1,4-diformyl-2,5-dimethylbenzene .

Disinfectant for Water Sanitation

Bromination of Electron-Rich Arenes

Preparation of Diformyl Compounds

properties

IUPAC Name |

1-(4-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOADXQSDQOHWIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645913 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898785-74-5 |

Source

|

| Record name | 1-(4-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.